4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinecarboxamide core, which is often associated with biological activity and pharmaceutical relevance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: Starting with a suitable pyridine precursor.
Introduction of the methoxy group: Using methoxylation reactions.
Attachment of the methylamino group: Through amination reactions.
Incorporation of the pyrrolidinylmethyl group: Via alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxy or methylamino groups.
Reduction: Reduction reactions could target the pyridine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially on the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide could have various scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible pharmaceutical applications, such as drug development for specific targets.
Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might involve:
Binding to receptors or enzymes: Affecting their activity.
Modulating signaling pathways: Influencing cellular responses.
Interacting with nucleic acids: Potentially affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2-(methylamino)-5-pyridinecarboxamide: Lacks the pyrrolidinylmethyl group.
2-(Methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide: Lacks the methoxy group.
4-Methoxy-5-pyridinecarboxamide: Lacks both the methylamino and pyrrolidinylmethyl groups.
Uniqueness
The presence of the methoxy, methylamino, and pyrrolidinylmethyl groups in 4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Eigenschaften
72412-05-6 | |
Molekularformel |
C14H23N5O2 |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-(methylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H23N5O2/c1-4-19-7-5-6-10(19)8-16-12(20)11-9-17-14(15-2)18-13(11)21-3/h9-10H,4-8H2,1-3H3,(H,16,20)(H,15,17,18) |
InChI-Schlüssel |
FBFPGCHGRRYSGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=CN=C(N=C2OC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.